3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid
Description
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-5-6-16-7-8-17-11-4-2-3-10(9-11)12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYZNRDEKPRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656142 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179637-24-2 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3-Hydroxybenzoic Acid or 3-Hydroxybenzaldehyde
The key initial step involves the reaction of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethyl derivatives (e.g., 2-methoxyethoxyethyl chloride or 2-methoxyethoxy methyl chloride) to form the corresponding ether intermediate.
- Typical Conditions:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol
- Temperature: Reflux or controlled heating (e.g., 80–150 °C)
- Atmosphere: Nitrogen or inert gas to prevent oxidation
- Mechanism: Nucleophilic substitution of the phenolate ion on the alkyl halide, forming the ether linkage.
Oxidation to Benzoic Acid
If the intermediate is a benzaldehyde derivative, oxidation converts the aldehyde group into the carboxylic acid.
- Oxidizing Agents:
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
- Other mild oxidants for selective oxidation
- Conditions:
- Aqueous or biphasic media
- Controlled temperature to avoid overoxidation or side reactions
Alternative Direct Etherification of 3-Hydroxybenzoic Acid
Direct etherification of 3-hydroxybenzoic acid with 2-(2-methoxyethoxy)ethyl halides under basic conditions can yield the target compound without the aldehyde intermediate, streamlining the synthesis.
Reaction Optimization and Parameters
The following table summarizes typical reaction parameters and yields from literature and patent data relevant to similar compounds with 2-(2-methoxyethoxy)ethoxy substituents:
| Step | Parameter | Condition/Agent | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | Solvent | DMF, THF | 70–85 | DMF preferred for solubility and reactivity |
| Etherification | Base | K₂CO₃, NaH | — | Ensures phenol deprotonation |
| Etherification | Temperature | 80–150 °C | — | Reflux improves conversion |
| Oxidation | Oxidizing agent | KMnO₄, CrO₃ | 80–90 | KMnO₄ common for aldehyde to acid conversion |
| Oxidation | Temperature | Room temp to 60 °C | — | Controlled to avoid side reactions |
| Purification | Methods | Recrystallization, chromatography | >95 purity | Ethanol/water recrystallization effective |
Mechanistic and Practical Considerations
- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity of phenolate ions and solubilize reagents.
- Base Selection: Mild bases such as potassium carbonate minimize side reactions.
- Temperature Control: Elevated temperatures promote ether formation but require monitoring to prevent decomposition.
- Oxidation Control: Mild oxidants and controlled addition prevent overoxidation or ring cleavage.
- Water Removal: Azeotropic distillation or molecular sieves may be used to remove water formed during etherification, improving yields.
Representative Synthetic Route Example
- Starting Material: 3-Hydroxybenzoic acid
- Etherification: React with 2-(2-methoxyethoxy)ethyl chloride in DMF with K₂CO₃ at 100 °C under nitrogen for 12 hours.
- Workup: Quench reaction, extract with organic solvent, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from ethanol/water mixture to yield 3-[2-(2-methoxyethoxy)ethoxy]benzoic acid with >90% purity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 3-Hydroxybenzoic acid | 2-(2-Methoxyethoxy)ethyl chloride, K₂CO₃, DMF, reflux | Direct synthesis, high purity | Requires halide precursor |
| 2 | 3-Hydroxybenzaldehyde + oxidation | Etherification as above + KMnO₄ oxidation | Flexible intermediate route | Additional oxidation step needed |
| 3 | Protected intermediates | Acid/base hydrolysis or deprotection | Controlled functional group manipulation | Multi-step, more complex |
Research Findings and Industrial Relevance
- The etherification reaction is well-documented in patents and literature, showing robust yields and scalability for industrial production.
- Use of continuous flow reactors has been suggested to optimize reaction kinetics and heat management for large-scale synthesis.
- The 2-(2-methoxyethoxy)ethoxy substituent enhances solubility and bioavailability in pharmaceutical intermediates, making this compound valuable in drug synthesis pipelines.
- Purification by recrystallization and chromatographic methods ensures high purity suitable for further chemical transformations or formulation.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- The ethoxyethoxy chain in the target compound increases hydrophilicity compared to halogenated analogs (e.g., ).
- Substituent position significantly affects electronic properties: meta-substituted derivatives (target compound) exhibit different acidity and reactivity compared to para-substituted analogs (e.g., ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid, also known as 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid, is a compound that has garnered interest in various biological and pharmaceutical research contexts. This article reviews its biological activity, synthesizing findings from diverse studies and presenting relevant data.
- Molecular Formula : C₁₃H₁₆O₆
- Molecular Weight : 288.26 g/mol
- CAS Number : 19438-10-9
- Structure : The compound features a benzoic acid moiety with a triethylene glycol ether substituent, which influences its solubility and biological interactions.
Biological Activity Overview
The biological activity of 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid has been explored in various studies, highlighting its potential applications in pharmacology and toxicology.
1. Anti-inflammatory Properties
Research indicates that compounds similar to 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid exhibit anti-inflammatory effects. A study conducted by Kim et al. (2020) demonstrated that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in chronic diseases .
2. Antioxidant Activity
Antioxidant properties have been attributed to this compound class. A comparative analysis showed that the presence of methoxy groups enhances the radical scavenging ability of benzoic acid derivatives. This was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where higher concentrations of the compound significantly reduced DPPH radical levels .
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Data Table: Biological Activities
Case Study 1: Inhibition of Inflammatory Pathways
In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid. Results indicated a dose-dependent decrease in TNF-alpha production, a key inflammatory marker. This supports the compound's role in modulating immune responses .
Case Study 2: Cancer Cell Line Testing
A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells at concentrations above 50 µM, while HeLa cells showed minimal response. This suggests specificity in targeting certain cancer types .
Q & A
Q. What are the optimal synthetic routes for 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification followed by hydrolysis. For example, 3-methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzoic acid methyl ester can be hydrolyzed using sodium hydroxide in a methanol/water mixture under reflux to yield the carboxylic acid derivative . Key optimization steps include:
- Catalyst Selection: Use of LiAlH₄ or NaBH₄ for selective reductions of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity.
- Yield Improvement: Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions.
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
Methodological Answer:
- Solubility Profiling: Use a shake-flask method with UV-Vis spectroscopy in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) .
- Stability Tests:
- Thermal Stability: TGA/DSC analysis (25–300°C, 10°C/min) to determine decomposition points.
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
- Storage Recommendations: Store at –20°C in amber vials under nitrogen to prevent oxidation.
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify methoxyethoxy chain protons (δ 3.2–4.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- IR Spectroscopy: Detect carbonyl (C=O) stretches at ~1680 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .
- Mass Spectrometry: ESI-MS in negative ion mode for molecular ion [M–H]⁻ (calculated for C₁₂H₁₆O₆: 268.09 m/z) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported molecular conformations?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/acetone mixtures to obtain single crystals suitable for diffraction .
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) and a CCD detector. Refinement with SHELXL-2018 .
- Key Parameters: Analyze torsion angles of the methoxyethoxy chain (e.g., C-O-C-C dihedrals) to confirm flexibility or rigidity .
Q. What mechanistic insights exist for its role in nucleophilic substitution or coupling reactions?
Methodological Answer:
- Kinetic Studies: Monitor reactions (e.g., with alkyl halides) via GC-MS or in situ FTIR to identify intermediates.
- DFT Calculations: Use Gaussian 16 to model transition states and activation energies for SN2 pathways .
- Isotopic Labeling: ¹⁸O tracing in hydrolysis reactions to confirm nucleophilic attack at the carbonyl group .
Q. How does the compound interact with biological targets, and what assays validate its bioactivity?
Methodological Answer:
- Enzyme Inhibition: Screen against COX-2 or lipoxygenase using fluorometric assays (IC₅₀ determination) .
- Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Molecular Docking: AutoDock Vina to predict binding affinities with proteins like human serum albumin (PDB ID: 1AO6) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance yield and reduce waste .
- Process Analytical Technology (PAT): In-line HPLC for real-time monitoring of reaction progress .
- Green Chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How can computational modeling predict its physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental vs. predicted).
- pKa Prediction: COSMO-RS or SPARC models for ionization states in aqueous media .
- Solubility Parameters: Hansen solubility parameters (HSPiP software) to optimize formulation solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
